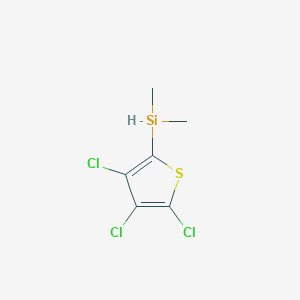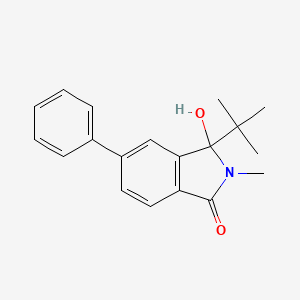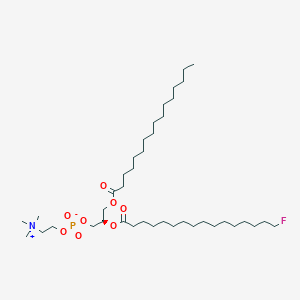
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea es un compuesto orgánico que pertenece a la clase de las ureas. Este compuesto se caracteriza por la presencia de un grupo acetilo unido a un anillo fenilo y dos átomos de flúor unidos a otro anillo fenilo.
Métodos De Preparación
La síntesis de 1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea normalmente implica la reacción del isocianato de 3-acetilfenilo con 2,5-difluoroanilina. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar el uso de catalizadores y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: Los átomos de flúor del compuesto se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea implica su interacción con dianas moleculares específicas. Los grupos acetilo y flúor juegan un papel crucial en su afinidad de unión y actividad. Las vías involucradas pueden incluir la inhibición de enzimas o la interacción con receptores celulares, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
1-(3-Acetilfenil)-3-(2,5-difluorofenil)urea se puede comparar con otros compuestos similares, tales como:
1-(3-Acetilfenil)-3-fenilurea: Carece de los átomos de flúor, lo que puede resultar en diferentes propiedades químicas y biológicas.
1-(3-Acetilfenil)-3-(4-fluorofenil)urea: Contiene solo un átomo de flúor, lo que puede afectar su reactividad y aplicaciones.
Propiedades
Fórmula molecular |
C15H12F2N2O2 |
|---|---|
Peso molecular |
290.26 g/mol |
Nombre IUPAC |
1-(3-acetylphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-8-11(16)5-6-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Clave InChI |
OCRHVMVDPYHFRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)





![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)




![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)

![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)
